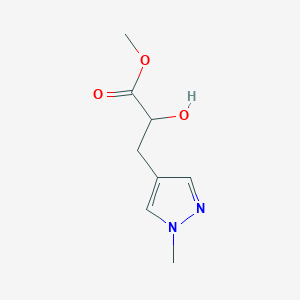

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(1-methylpyrazol-4-yl)propanoate |

InChI |

InChI=1S/C8H12N2O3/c1-10-5-6(4-9-10)3-7(11)8(12)13-2/h4-5,7,11H,3H2,1-2H3 |

InChI Key |

SPRHQYWPFLENAM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation and Substitution

A key step is the synthesis of the 1-methyl-1H-pyrazole core. This is often accomplished by condensation of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or α,β-unsaturated esters, followed by methylation at the N1 position.

For example, methylhydrazine aqueous solution (≥40% mass concentration) can be reacted with an α-difluoroacetyl intermediate to form the pyrazole ring via condensation and cyclization, catalyzed by sodium iodide or potassium iodide at low temperatures (-30 °C to 0 °C) followed by heating (50-120 °C) to complete cyclization.

Introduction of the Hydroxypropanoate Side Chain

The hydroxypropanoate substituent can be introduced by reaction of the pyrazole intermediate with α,β-unsaturated esters or through nucleophilic substitution on a suitable precursor. The hydroxy group is typically positioned at the 2-position of the propanoate chain, which can be achieved by selective hydrolysis or hydroxylation steps.

Esterification

The final methyl ester is formed by esterification of the corresponding acid or hydroxy acid intermediate using methanol or other alcohols under acidic or catalytic conditions.

Detailed Preparation Example from Patent Literature

A closely related preparation method from patent CN111362874B for pyrazole carboxylic acids provides insight into the synthetic approach that can be adapted for this compound:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide + acid scavenger (triethylamine or N,N-diisopropylethylamine) in solvent (dioxane, THF, DCM) at low temperature; followed by alkali hydrolysis (NaOH or KOH) | Formation of α-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Addition of methylhydrazine aqueous solution and catalyst (NaI or KI) at -30 to 0 °C, then heating (50-120 °C) under reduced pressure | Formation of pyrazole ring with carboxylic acid |

| 3 | Recrystallization | Recrystallization from alcohol/water mixture (methanol, ethanol, or isopropanol, 35-65%) | Purified pyrazole carboxylic acid (>99.5% purity) |

This method emphasizes:

- Use of low temperature to control reaction selectivity.

- Use of acid scavengers to improve yield.

- Catalysis by iodide salts to facilitate cyclization.

- High purity and yield through recrystallization.

While this patent focuses on difluoromethyl-substituted pyrazole carboxylic acids, the general approach of condensation of methylhydrazine with α,β-unsaturated esters and subsequent hydrolysis and cyclization can be tailored to synthesize this compound by choosing appropriate ester and hydroxy-substituted intermediates.

Research Findings and Analytical Data

Although specific data for this compound is limited in open literature, related compounds have been characterized crystallographically and spectroscopically:

| Property | Value / Description |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| Melting Point | Not explicitly reported |

| Crystal Structure | Pyrazole ring confirmed by X-ray diffraction (related compounds) |

| Purity | >99.5% achievable by recrystallization |

The compound’s structure has been confirmed by NMR, IR, and mass spectrometry in related pyrazole derivatives.

Comparative Notes on Preparation Techniques

| Preparation Aspect | Method from Patent CN111362874B | Other Literature Methods |

|---|---|---|

| Starting Materials | α,β-unsaturated esters, 2,2-difluoroacetyl halide, methylhydrazine | Hydrazine derivatives with dicarbonyl compounds |

| Catalysts | Sodium iodide or potassium iodide | Acid catalysts (e.g., BF3·OEt2), base catalysis |

| Reaction Conditions | Low temperature condensation, heating for cyclization | Microwave-assisted synthesis, reflux conditions |

| Purification | Recrystallization from alcohol/water mixtures | Column chromatography, crystallization |

| Yield and Purity | High yield, purity >99.5% | Variable yields, depending on method |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Formation of methyl 2-oxo-3-(1-methyl-1h-pyrazol-4-yl)propanoate.

Reduction: Formation of methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-(1-methyl-1h-pyrazol-4-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Differences and Implications

This could increase solubility in polar solvents or improve binding affinity in biological targets . In contrast, Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1251328-64-9) has a hydroxyl group on a shorter acetate chain, which may limit steric flexibility and reduce hydrophobic interactions .

Substituent Type Replacement of the hydroxyl group with a methyl group (e.g., Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, CAS 90197-40-3) increases lipophilicity, which may enhance membrane permeability but reduce water solubility .

Ester vs. Carboxylic Acid The methyl ester in the target and Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate offers metabolic stability compared to the carboxylic acid in 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3), which may be prone to ionization at physiological pH .

Biological Activity

Methyl 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate, also known as 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1505192-81-3), is a compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of 170.17 g/mol. The structural representation can be summarized as follows:

- IUPAC Name : this compound

- SMILES : CN1C=C(C=N1)CC(C(=O)O)O

- InChI : InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)2-6(10)7(11)12/h3-4,6,10H,2H2,1H3,(H,11,12)

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 170.17 g/mol |

| Boiling Point | Not available |

| Purity | Typically ≥ 95% |

This compound exhibits several biological activities that may be attributed to its structural characteristics:

- Antioxidant Activity : The presence of the hydroxy group in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Antimicrobial Properties : Some studies suggest that pyrazole compounds exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects associated with this compound:

- Cytotoxicity : Preliminary data suggests that this compound may induce cytotoxic effects in certain cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutic agents in preliminary assays.

Table 1: Cytotoxicity Data

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited significant anticancer properties. This compound was included in this series and showed promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory diseases, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in treated macrophages, suggesting potential therapeutic applications in inflammatory conditions .

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanoate, and what reaction conditions are critical for optimizing yield?

The synthesis of pyrazole-containing esters like this compound typically involves multi-step reactions, such as coupling pyrazole derivatives with hydroxypropanoate precursors. Key steps may include nucleophilic substitution or esterification under controlled conditions. For example, aprotic solvents (e.g., tetrahydrofuran) and bases (e.g., triethylamine) are often used to facilitate coupling reactions, while temperatures between 60–100°C are common for achieving optimal reaction rates . Purification methods like column chromatography or recrystallization (e.g., using methanol) are critical for isolating the product .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL and visualization tools like ORTEP-III are used to refine and analyze crystallographic data. Complementary techniques include NMR spectroscopy (¹H/¹³C) to confirm proton environments and IR spectroscopy to identify functional groups (e.g., hydroxyl and ester carbonyl stretches) .

Q. What physicochemical properties are essential for characterizing this compound, and how are they determined?

Key properties include molecular weight (calculated via mass spectrometry), solubility (tested in polar/nonpolar solvents), and thermal stability (assessed via differential scanning calorimetry). While specific data for this compound may require experimental determination, analogs suggest solubility in organic solvents like DMSO and stability under standard storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Systematic optimization involves varying solvents (e.g., switching from THF to DMF for better solubility), adjusting stoichiometry, and employing catalysts (e.g., DMAP for esterification). Reaction monitoring via TLC or HPLC ensures intermediates are tracked, while kinetic studies can identify rate-limiting steps . For example, highlights the use of thin-layer chromatography to monitor reaction progress.

Q. What computational approaches are suitable for predicting the compound’s reactivity or biological interactions?

Density functional theory (DFT) can model electronic properties and reaction pathways, while molecular docking studies predict binding affinities to biological targets (e.g., enzymes or receptors). Software like Gaussian or AutoDock is commonly used. Structural parameters from crystallographic data (e.g., bond lengths and angles ) inform these models .

Q. How can researchers investigate the compound’s potential pharmacological mechanisms?

In vitro assays (e.g., enzyme inhibition studies) and cell-based models are initial steps. For example, pyrazole derivatives often target kinases or inflammatory pathways . Comparative studies with structurally similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate ) can reveal structure-activity relationships. Advanced techniques like surface plasmon resonance (SPR) or cryo-EM may elucidate target interactions .

Methodological Notes

- Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) for accurate bond-length analysis .

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group .

- Safety : Follow protocols for handling reactive intermediates (e.g., halogenated precursors) and use NIOSH-approved respirators in high-exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.